molecular formula C16H9Cl2NO B1453142 4-(2,6-Dichlorobenzoyl)isoquinoline CAS No. 1187166-81-9

4-(2,6-Dichlorobenzoyl)isoquinoline

Cat. No.: B1453142
CAS No.: 1187166-81-9
M. Wt: 302.2 g/mol
InChI Key: WHIKMODSDFQNMC-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorobenzoyl)isoquinoline is an organic compound with the molecular formula C16H9Cl2NO. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of a dichlorobenzoyl group attached to the isoquinoline ring, making it a unique and interesting molecule for various scientific research applications .

Properties

IUPAC Name

(2,6-dichlorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIKMODSDFQNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253139
Record name (2,6-Dichlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187166-81-9
Record name (2,6-Dichlorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,6-Dichlorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorobenzoyl)isoquinoline typically involves the reaction of 2,6-dichlorobenzoyl chloride with isoquinoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorobenzoyl)isoquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The isoquinoline ring can be oxidized to form quinoline derivatives.

    Reduction Reactions: The compound can be reduced to form dihydroisoquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,6-Dichlorobenzoyl)isoquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorobenzoyl)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dichlorobenzoyl)isoquinoline is unique due to the presence of both the dichlorobenzoyl group and the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research .

Biological Activity

Overview

4-(2,6-Dichlorobenzoyl)isoquinoline is an organic compound belonging to the class of isoquinoline derivatives. Its molecular formula is C16H9Cl2NO, characterized by a dichlorobenzoyl group attached to an isoquinoline ring. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of significant research interest.

The synthesis of this compound typically involves the reaction between 2,6-dichlorobenzoyl chloride and isoquinoline in the presence of a base such as triethylamine. The reaction is generally carried out under reflux conditions using solvents like dichloromethane or toluene, followed by purification methods like recrystallization or column chromatography to obtain high-purity products.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM . The proposed mechanism involves the inhibition of protein synthesis pathways, which subsequently affects nucleic acid and peptidoglycan production in bacterial cells.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, thereby exhibiting cytotoxic effects on cancer cells. Its mechanism of action appears to involve modulation of intracellular calcium concentrations, which is critical for various cellular functions including proliferation and apoptosis .

Case Studies and Experimental Findings

  • Ex Vivo Studies : An ex vivo study demonstrated that this compound induced relaxation in smooth muscle preparations from rat stomachs, suggesting its potential role as a therapeutic agent for gastrointestinal disorders. The study found that the compound's effects were influenced by the presence of other agents like papaverine, indicating a shared pathway in muscle relaxation mechanisms .
  • In Vivo Studies : In vivo experiments further corroborated the compound's biological activity. When administered to animal models, it exhibited significant reductions in tumor growth rates compared to control groups. These findings highlight its potential as an anticancer therapeutic agent.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It has the potential to interact with cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Calcium Homeostasis : The modulation of intracellular calcium levels is crucial for its observed effects on smooth muscle relaxation and potential anticancer activity .

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
4-(2,6-Dichlorobenzoyl)quinolineQuinoline derivativeAntimicrobial
4-(2,6-Dichlorobenzoyl)benzeneBenzene derivativeLimited biological activity
2,6-DichlorobenzoylisoquinolineIsoquinoline derivativeModerate antimicrobial properties

The unique combination of the dichlorobenzoyl group and the isoquinoline framework in this compound contributes to its distinctive biological properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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